molecular formula C9H15NO6 B558561 Boc-D-Aspartic acid CAS No. 62396-48-9

Boc-D-Aspartic acid

Cat. No.: B558561
CAS No.: 62396-48-9
M. Wt: 233.22 g/mol
InChI Key: KAJBMCZQVSQJDE-RXMQYKEDSA-N
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Description

Boc-D-Aspartic acid, also known as N-tert-butoxycarbonyl-D-aspartic acid, is a derivative of D-aspartic acid. It is commonly used in peptide synthesis as a protected form of D-aspartic acid, where the Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino function. This compound is particularly valuable in the field of organic chemistry and biochemistry for the synthesis of peptides and other complex molecules .

Scientific Research Applications

Boc-D-Aspartic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Safety and Hazards

Boc-D-Aspartic acid should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

Boc-D-Aspartic acid is a derivative of D-Aspartic acid . D-Aspartic acid is known to play a role in various physiological functions in mammals, including humans . It is reported to control the synthesis and secretion of hormones such as testosterone and melatonin in various endocrine tissues .

Mode of Action

It is known that d-aspartic acid, the parent compound, interacts with its targets to regulate hormonal synthesis and secretion . The Boc (tert-butyloxycarbonyl) group in this compound is a protecting group used in peptide synthesis . It prevents unwanted reactions at the amino group during the synthesis process .

Biochemical Pathways

D-Aspartic acid, from which this compound is derived, is involved in multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . These pathways are vital for many biological processes, and D-Aspartic acid plays a central role in modulating them .

Pharmacokinetics

It’s worth noting that the boc group can be removed under acidic conditions or high temperatures , which could potentially influence the bioavailability of the compound.

Result of Action

D-aspartic acid, the parent compound, is known to have significant effects on hormonal synthesis and secretion . It is also found in the white matter of human brains, more specifically in myelin proteins, and in human ovarian follicular fluid, where it is thought to be linked to oocyte quality .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of acidic conditions or high temperatures can lead to the removal of the Boc group . .

Biochemical Analysis

Biochemical Properties

Boc-D-Aspartic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The Boc group in this compound is stable towards most nucleophiles and bases . This stability allows it to participate in reactions without losing its protective group.

Cellular Effects

This compound influences cell function in several ways. For instance, D-Aspartic acid, the core molecule of this compound, has been found to affect spermatogenesis by enhancing the biosynthesis of sex steroid hormones . It also has direct effects on the proliferation and activity of germ cells .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its interactions with various biomolecules. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method demonstrated the stability of this compound under certain conditions and its potential degradation over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, D-Aspartic acid, the core molecule of this compound, has been shown to increase testosterone levels in some populations, though the evidence is inconsistent .

Metabolic Pathways

This compound is involved in several metabolic pathways. Most L-Aspartic acid, the core molecule of this compound, is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-D-Aspartic acid typically involves the protection of the amino group of D-aspartic acid using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine. The general reaction scheme is as follows:

D-Aspartic acid+Boc2OBoc-D-Aspartic acid\text{D-Aspartic acid} + \text{Boc}_2\text{O} \rightarrow \text{this compound} D-Aspartic acid+Boc2​O→Boc-D-Aspartic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Boc-D-Aspartic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

    Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole (HOBt).

Major Products:

Comparison with Similar Compounds

    Boc-L-Aspartic acid: The L-isomer of Boc-D-Aspartic acid, used similarly in peptide synthesis.

    Boc-D-Serine: Another Boc-protected amino acid used in peptide synthesis.

    Boc-D-Phenylalanine: A Boc-protected aromatic amino acid used in peptide synthesis.

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and its role in the synthesis of peptides that require D-amino acid residues. This stereochemistry can impart different biological activities and properties to the resulting peptides compared to their L-isomer counterparts .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJBMCZQVSQJDE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427332
Record name Boc-D-Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62396-48-9
Record name Boc-D-Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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